A Technical Guide to the Predicted Spectroscopic Profile of 2-Chloro-5-hydroxybenzamide
A Technical Guide to the Predicted Spectroscopic Profile of 2-Chloro-5-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-Chloro-5-hydroxybenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The presence of a chlorine atom, a hydroxyl group, and a benzamide moiety suggests potential for diverse pharmacological activities. A thorough understanding of its spectroscopic characteristics is paramount for its synthesis, identification, and characterization in research and development settings.
This technical guide presents a detailed, predicted analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Chloro-5-hydroxybenzamide. The predictions are derived from a comparative analysis of experimentally obtained data for structurally similar compounds, including 5-Chloro-2-hydroxybenzamide, 2-Chloro-5-nitrobenzamide, and 2-Chloro-5-hydroxybenzaldehyde.
Chemical Structure and Predicted Spectroscopic Overview
The chemical structure of 2-Chloro-5-hydroxybenzamide forms the basis for all spectroscopic predictions.
Figure 1: Chemical structure of 2-Chloro-5-hydroxybenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Chloro-5-hydroxybenzamide are detailed below.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the chloro, hydroxyl, and amide substituents.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Singlet (broad) | 1H | OH |
| ~7.5 - 8.5 | Singlet (broad) | 2H | NH₂ |
| ~7.4 | Doublet | 1H | Ar-H |
| ~7.2 | Doublet of doublets | 1H | Ar-H |
| ~7.0 | Doublet | 1H | Ar-H |
Expertise & Experience: The broadness of the OH and NH₂ signals is due to hydrogen bonding and exchange with the solvent. The aromatic protons will exhibit splitting patterns (doublets and a doublet of doublets) due to coupling with neighboring protons. The exact chemical shifts will be solvent-dependent.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (amide) |
| ~155 | C-OH |
| ~132 | C-Cl |
| ~130 | Ar-C |
| ~125 | Ar-C |
| ~120 | Ar-C |
| ~118 | Ar-C |
Trustworthiness: The prediction of the carbonyl carbon at a downfield shift of ~168 ppm is a reliable indicator of the amide functional group. The carbon attached to the hydroxyl group is also expected to be significantly downfield.
Experimental Protocol for NMR Data Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-5-hydroxybenzamide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
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Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:
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Acquire a one-dimensional ¹H NMR spectrum.
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Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition:
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Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
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Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
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Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 2-Chloro-5-hydroxybenzamide will show characteristic absorption bands for the O-H, N-H, C=O, and C-Cl bonds.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3350 and 3180 (two bands) | N-H stretch | Amide (-NH₂) |
| ~1660 | C=O stretch (Amide I) | Amide |
| ~1600 | N-H bend (Amide II) | Amide |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Phenol |
| ~750 | C-Cl stretch | Aryl chloride |
Authoritative Grounding: The presence of two distinct N-H stretching bands is characteristic of a primary amide. The broad O-H stretching band is indicative of hydrogen bonding.
Experimental Protocol for IR Data Acquisition
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Sample Preparation:
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KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.
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ATR: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
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Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
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Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
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Collect the sample spectrum.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.
| Predicted m/z | Interpretation |
| 171/173 | [M]⁺, Molecular ion (isotopic pattern due to ³⁵Cl and ³⁷Cl) |
| 155/157 | [M - NH₂]⁺ |
| 127/129 | [M - NH₂ - CO]⁺ |
| 99 | [M - NH₂ - CO - Cl]⁺ |
| 92 | [C₆H₄O]⁺ |
Expertise & Experience: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1 for all chlorine-containing fragments. The fragmentation pathway is likely initiated by the loss of the amide group followed by the loss of carbon monoxide.
Predicted Mass Spectrometry Fragmentation Pathway
Figure 2: Predicted fragmentation pathway of 2-Chloro-5-hydroxybenzamide.
Experimental Protocol for Mass Spectrometry Data Acquisition
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.
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Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
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Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Conclusion
This guide provides a detailed, predicted spectroscopic profile of 2-Chloro-5-hydroxybenzamide based on established principles and comparative analysis of related compounds. While these predictions offer a robust framework for the identification and characterization of this molecule, experimental verification is essential. The provided protocols outline the standard methodologies for acquiring the necessary experimental data. This information serves as a valuable resource for researchers engaged in the synthesis, purification, and analysis of 2-Chloro-5-hydroxybenzamide and its derivatives.
